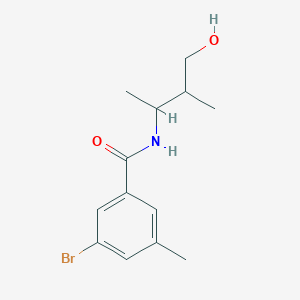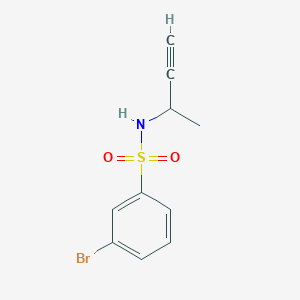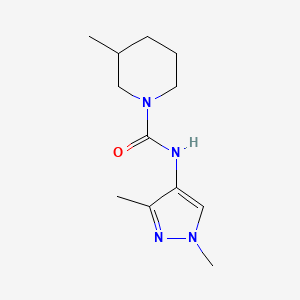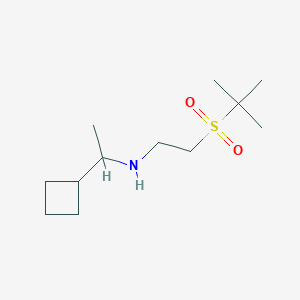![molecular formula C15H20BrN3O B6638424 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly known as ICI-118,551 and is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, such as the adenylyl cyclase-cAMP-PKA pathway. This results in the inhibition of various physiological processes, such as smooth muscle relaxation, glycogenolysis, and lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol depend on the specific experimental conditions and the target tissues. In general, it has been shown to inhibit the relaxation of smooth muscle, reduce insulin secretion, and decrease lipolysis in adipose tissue. It has also been shown to modulate immune response and reduce inflammation in various experimental models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is its selectivity for the beta-2 adrenergic receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations is that it may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for research on 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol. One area of interest is the role of beta-adrenergic receptors in cancer progression and metastasis. It has been shown that beta-adrenergic signaling can promote tumor growth and invasion, and that beta-blockers may have anti-tumor effects. Another area of interest is the development of more selective and potent beta-2 adrenergic receptor antagonists for therapeutic use. Finally, the use of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential synergies.
Métodos De Síntesis
The synthesis of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol involves several steps, including the reaction of 3-(2-bromoethyl)-2-methylpyrazole with 4-hydroxybenzaldehyde to form 4-(2-methylpyrazol-3-yl)benzaldehyde. The intermediate product is then reacted with 1-(2-aminoethyl)-4-bromo-2-nitrobenzene to produce 4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions. Beta-adrenergic receptors are a class of G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. They are involved in many physiological processes, such as cardiac function, metabolism, and immune response. Dysregulation of beta-adrenergic receptors has been implicated in various diseases, such as heart failure, asthma, and cancer.
Propiedades
IUPAC Name |
4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-3-14(13-10-11(16)4-5-15(13)20)17-8-6-12-7-9-18-19(12)2/h4-5,7,9-10,14,17,20H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMUGNPSMBYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)O)NCCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)

![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)


![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)


